

Application Notes and Protocols for 5-Azacytidine-15N4 in Animal Models

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Compound of Interest

Compound Name: 5-Azacytidine-15N4

Cat. No.: B15545139

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of **5-Azacytidine-15N4** in preclinical animal models. This document outlines the mechanism of action, provides detailed experimental protocols, summarizes key quantitative data from various studies, and includes visualizations to facilitate understanding of its biological effects and experimental application. The isotopic labeling with 15N4 allows for tracer studies to investigate the metabolic fate of 5-Azacytidine.

Introduction to 5-Azacytidine

5-Azacytidine is a chemical analog of the pyrimidine nucleoside cytidine. It is a potent inhibitor of DNA methyltransferases (DNMTs), enzymes responsible for maintaining DNA methylation patterns.[1][2][3][4] By incorporating into DNA, 5-Azacytidine covalently traps DNMTs, leading to their degradation and subsequent passive demethylation of the genome during DNA replication.[3] This process can lead to the re-expression of silenced tumor suppressor genes, making it a valuable tool in cancer research and a clinically approved drug for myelodysplastic syndromes.

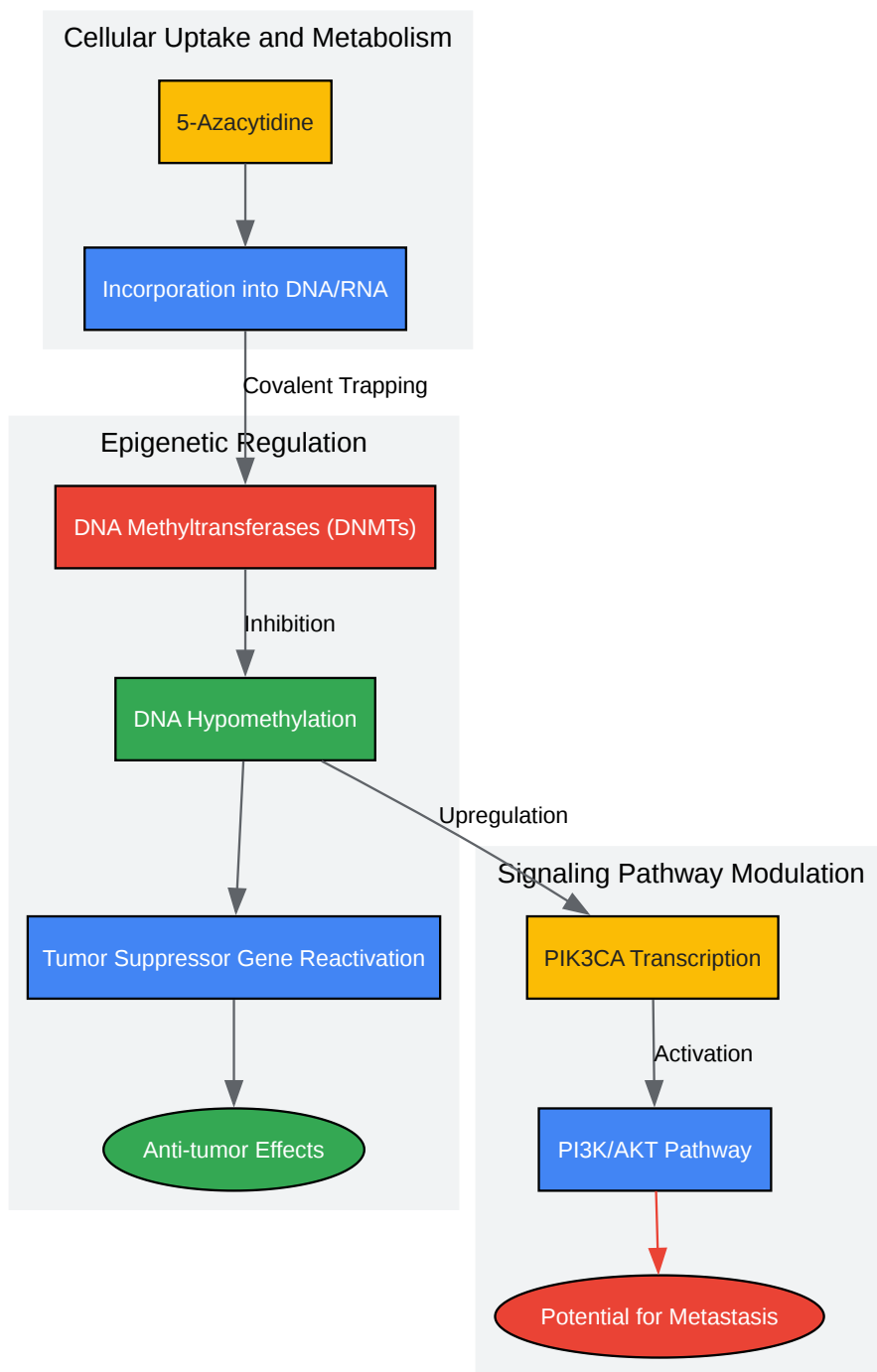
Mechanism of Action

The primary mechanism of action of 5-Azacytidine involves the inhibition of DNA methylation. As a cytidine analog, it is incorporated into both DNA and RNA. When incorporated into DNA, it forms a covalent bond with DNA methyltransferases (DNMTs), trapping the enzyme and

leading to its depletion. This results in a reduction of DNA methylation, which can reactivate epigenetically silenced genes, including tumor suppressor genes.

In some contexts, 5-Azacytidine has also been shown to influence cellular signaling pathways. For instance, it can upregulate the PI3K/AKT pathway by increasing the transcription of PIK3CA, which may promote invadopodia formation and metastasis in certain cancer types.

Mechanism of Action of 5-Azacytidine

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Mechanism of Action of 5-Azacytidine

Experimental Protocols

Preparation and Handling of 5-Azacytidine-15N4

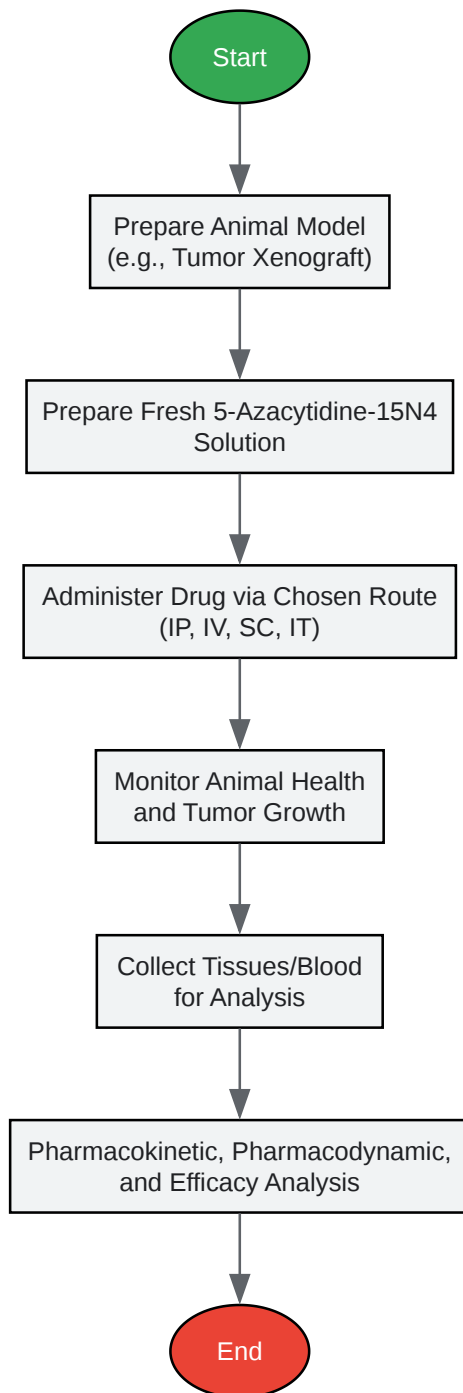
5-Azacytidine is unstable in aqueous solutions, with significant degradation occurring within hours at room temperature. Therefore, it is crucial to prepare fresh solutions for each experiment.

- **Reconstitution:** Dissolve **5-Azacytidine-15N4** in a suitable solvent immediately before use. For in vivo studies, sterile buffered saline (pH 6.9) or Lactated Ringer's solution are common vehicles. It can also be dissolved in a 1:1 (v/v) solution of acetic acid and water or in DMSO for stock solutions, which should be stored at -80°C.
- **Administration:** Due to its instability, administer the prepared solution to animals as soon as possible after preparation. Keep the solution on ice until injection.

Administration in Mouse Models

The route of administration and dosage of 5-Azacytidine can vary depending on the animal model and the experimental goals.

Experimental Workflow for 5-Azacytidine-15N4 In Vivo Studies

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General Experimental Workflow

Protocol for Intraperitoneal (i.p.) Injection:

- Animal Model: Use appropriate mouse strains for your cancer model (e.g., NSG mice for xenografts).
- Dosage: Doses can range from 0.15 to 25 mg/kg. A common dose for anti-leukemia studies is 2 mg/kg daily.
- Preparation: Dissolve **5-Azacytidine-15N4** in sterile buffered saline to the desired concentration.
- Injection: Inject the solution intraperitoneally. For a 2 mg/kg dose in a 25g mouse, you would inject 50 µg of the drug.

Protocol for Intravenous (i.v.) Injection:

- Animal Model: As appropriate for the study.
- Dosage: A dose of 6.25 mg/kg daily for 6 days has been used in lung cancer xenograft models.
- Preparation: Prepare the solution in a vehicle suitable for intravenous administration, such as sterile saline.
- Injection: Administer the solution via the tail vein.

Protocol for Subcutaneous (s.c.) Injection:

- Animal Model: As appropriate for the study.
- Dosage: Dosing can vary; for example, a study in neonatal mice used 5 mg/kg.
- Preparation: Dissolve in a suitable sterile vehicle.
- Injection: Inject the solution subcutaneously in the flank or another appropriate site.

Protocol for Intratracheal (i.t.) Administration:

- Animal Model: Nude mice for orthotopic lung cancer models.
- Dosage: A dose of 2.5 mg/kg every other day for 3 doses has been shown to be effective.
- Preparation: Dissolve **5-Azacytidine-15N4** in a sterile vehicle like Lactated Ringer's Injection.
- Administration: Anesthetize the mouse and carefully inject the solution into the trachea.

Analysis of DNA Methylation

To assess the pharmacodynamic effect of **5-Azacytidine-15N4**, changes in DNA methylation can be analyzed.

- Sample Collection: Collect tissues of interest (e.g., tumor, liver, testes) at specified time points after treatment.
- DNA Extraction: Isolate genomic DNA from the collected tissues using a commercial kit.
- Bisulfite Conversion: Treat the genomic DNA with bisulfite, which converts unmethylated cytosines to uracil while leaving methylated cytosines unchanged.
- Methylation Analysis:
 - Pyrosequencing: Amplify the bisulfite-converted DNA using PCR and perform pyrosequencing to quantify methylation at specific CpG sites.
 - Whole-Genome Bisulfite Sequencing (WGBS): For a genome-wide view of methylation changes.

Quantitative Data Summary

The following tables summarize quantitative data from various preclinical studies using 5-Azacytidine.

Table 1: Efficacy of 5-Azacytidine in Mouse Xenograft Models

Cancer Model	Animal Strain	Route of Administration	Dosage Regimen	Outcome	Reference
Leukemia (KOPN-8L)	NSG	i.p.	2 mg/kg daily	Increased survival, prevented relapse when combined with Moxetumoma b pasudotox	
Leukemia (RehL)	NSG	i.p.	2 mg/kg daily	Increased median survival from 37 to 51 days	
NSCLC (H358)	Nude	i.t.	2.5 mg/kg, every other day x 3	Increased median survival by 63% (98 vs. 60 days)	
NSCLC (H460)	Nude	i.t.	2.5 mg/kg, every other day x 3	Increased median survival by 142% (121 vs. 50 days)	
Myelodysplastic Syndrome	NSGS	i.p.	150 μ g/mouse , 3 times weekly	Prolonged survival in AZA-sensitive models	

Table 2: In Vitro IC50 Values of 5-Azacytidine in Human Cancer Cell Lines

Cell Line	Cancer Type	IC50 (µg/mL)	Reference
H226	NSCLC	0.6	
H358	NSCLC	3.4	
H460	NSCLC	4.9	

Conclusion

5-Azacytidine-15N4 is a valuable tool for studying DNA methylation and its role in disease in animal models. Its use as a tracer can provide critical insights into its metabolism and biodistribution. The protocols and data presented here offer a foundation for designing and executing robust preclinical studies. Researchers should carefully consider the instability of the compound and optimize dosage and administration routes for their specific experimental needs.

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